N1,N4-Bisazidospermine bistosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-Bisazidospermine bistosylate is a synthetic organic compound known for its role as a spermine linker containing two azide groups. These azide groups can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via Click Chemistry to yield stable triazole linkages . This compound is widely used in scientific research due to its ability to form covalent bonds between biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N4-Bisazidospermine bistosylate is synthesized through a multi-step process involving the reaction of spermine with azidoethanol under specific conditions. The azide groups are introduced to the spermine backbone through nucleophilic substitution reactions . The reaction typically requires the use of solvents such as dimethylformamide and catalysts like copper(I) bromide to facilitate the formation of azide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batch reactors, followed by purification steps such as recrystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N1,N4-Bisazidospermine bistosylate undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne to form stable triazole linkages
Photochemical Reactions: The azide groups can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates.
Common Reagents and Conditions
Reagents: Alkynes, bicyclo[6.1.0]non-4-yne, dibenzocyclooctyne, copper(I) bromide, dimethylformamide
Major Products Formed
The major products formed from these reactions are triazole linkages, which are highly stable and useful in various applications such as bioconjugation and material science .
Scientific Research Applications
N1,N4-Bisazidospermine bistosylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study the structure and function of biological molecules.
Biology: Employed in bioconjugation techniques to link biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of advanced materials and polymers with enhanced properties.
Mechanism of Action
N1,N4-Bisazidospermine bistosylate works by forming covalent bonds between adjacent functional groups in biological molecules. The azide groups on the molecule can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates. These intermediates can then react with nearby functional groups, such as amines or sulfhydryls, to form covalent bonds. This mechanism allows for precise and stable modification of biomolecules, making it valuable in various research applications .
Comparison with Similar Compounds
Similar Compounds
N1,N4-Bis(2-azidoethyl)spermine: Similar structure but with different azide positioning.
N1,N4-Bis(3-azidopropyl)spermine: Another variant with different linker length.
Uniqueness
N1,N4-Bisazidospermine bistosylate is unique due to its specific azide positioning and ability to form highly stable triazole linkages through Click Chemistry. This makes it particularly useful in applications requiring stable and specific bioconjugation .
Properties
IUPAC Name |
N,N'-bis(3-azidopropyl)butane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXHZIUQXHTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.